Tetrachlorocyclopropene

Descripción general

Descripción

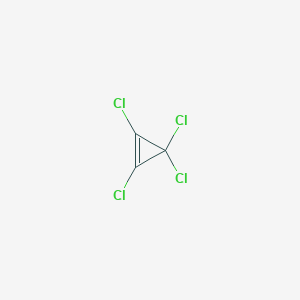

Tetrachlorocyclopropene (TCCP; CAS 6262-42-6) is a chlorinated cyclopropene derivative with the molecular formula C₃Cl₄ and a molecular weight of 177.84 g/mol . It is a colorless to pale yellow liquid with a boiling point of 125–131°C, a density of 1.45 g/mL, and a refractive index of 1.507 . TCCP is highly soluble in organic solvents but immiscible with water. It is moisture-sensitive and typically stored at 4°C under anhydrous conditions to prevent decomposition .

Métodos De Preparación

La zalospirona se puede sintetizar a través de un proceso de reacción de múltiples pasos. Una de las rutas sintéticas implica el uso de 1,3,5,7-ciclooctatetraeno como material de partida . El proceso incluye los siguientes pasos:

Paso 1: La reacción de 1,3,5,7-ciclooctatetraeno con un reactivo adecuado en tolueno bajo condiciones de calentamiento para formar un compuesto intermedio.

Análisis De Reacciones Químicas

La zalospirona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La zalospirona puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Synthesis of Cyclopropenium Salts

TCCP serves as a precursor for generating cyclopropenium cations, which are crucial in the synthesis of various heterocycles. When treated with aluminum chloride, TCCP undergoes chloride abstraction to form the trichlorocyclopropenyl ion. This ion is significantly more stable than other cations such as adamantyl or tert-butyl cations, facilitating the synthesis of compounds like benzimidazoles and 1,5-benzodiazepines .

Organocatalysis

Cyclopropenimines derived from TCCP have been utilized as enantioselective Brönsted base organocatalysts. Their basicity is comparable to bicyclic guanidines, making them effective catalysts in various organic reactions. Additionally, some cyclopropenimines act as phase-transfer catalysts and pH-responsive fluorescent probes .

Diels–Alder Reactions

TCCP acts as a highly reactive dienophile in Diels–Alder reactions with furans or cyclopentadienes, leading to the formation of exo-cycloadducts. These adducts can undergo rearrangements to yield unique bicyclic structures that are valuable in synthetic organic chemistry .

Production of Radialenes

The compound can be transformed into radialenes, cyclic cross-conjugated polyenes that exhibit unique electronic and photophysical properties. Radialenes have potential applications as p-dopants in organic semiconductors and are used in electronic components and organic semiconductive materials .

Gene Transfection

Recent research has highlighted the use of cyclopropenium-containing nanoparticles derived from TCCP as non-viral vectors for gene transfection. These nanoparticles provide an alternative to traditional methods, showcasing TCCP's potential in biomedical applications .

Liquid Crystals

Cyclopropenium compounds synthesized from TCCP have been shown to self-assemble into liquid crystal phases, which are crucial for applications in displays, solar cells, and molecular sensors .

Case Study 1: Synthesis of Benzimidazoles

In a study involving TCCP, researchers demonstrated its utility in synthesizing benzimidazole derivatives through cyclopropenium cation chemistry. The reaction conditions were optimized to yield high purity products with significant yields.

Case Study 2: Organocatalytic Applications

A comprehensive review highlighted advancements in organocatalytic applications using cyclopropene-based small molecules derived from TCCP. The study emphasized their effectiveness in promoting various organic transformations with improved selectivity and efficiency .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cyclopropenium Salts | Precursor for heterocycles (e.g., benzimidazoles) | Stable cations facilitate diverse syntheses |

| Organocatalysis | Enantioselective Brönsted base catalysts | Comparable basicity to bicyclic guanidines |

| Diels–Alder Reactions | Reactive dienophile for cycloaddition reactions | Forms unique bicyclic structures |

| Radialenes | Cyclic cross-conjugated polyenes with electronic applications | Potential p-dopants for organic semiconductors |

| Gene Transfection | Non-viral vectors using cyclopropenium nanoparticles | Alternative method for genetic material delivery |

| Liquid Crystals | Self-assembly into mesophases for electronic applications | Useful in displays and molecular sensors |

Mecanismo De Acción

La zalospirona ejerce sus efectos al actuar como un agonista parcial en el receptor de serotonina 1A . Este receptor está involucrado en la regulación del estado de ánimo, la ansiedad y otras funciones cognitivas. Al unirse al receptor de serotonina 1A, la zalospirona modula la liberación de serotonina, lo que lleva a sus efectos ansiolíticos y antidepresivos . Los objetivos moleculares y las vías involucradas incluyen el sistema serotoninérgico, que juega un papel crucial en la regulación del estado de ánimo .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

TCCP is compared below with three structurally related cyclopropene derivatives and one functional analogue.

3,3-Dichlorocyclopropene

- Molecular Formula : C₃Cl₂H₂ (presumed; exact structure varies).

- Synthesis : Produced via tributyltin hydride reduction of TCCP .

- Reactivity: Hydrolyzes readily to cyclopropenone, a strained but stable ketone used in theoretical studies .

- Key Difference : Fewer chlorine substituents reduce stability compared to TCCP, limiting its standalone applications.

1,2-Dichloro-3,3-difluorocyclopropene

- Molecular Formula : C₃Cl₂F₂.

- Synthesis : Fluorination of TCCP with potassium fluoride (KF) in sulfolane at 180°C .

- Properties : Fluorine substitution enhances electronegativity and alters reactivity. This compound is less prone to hydrolysis than TCCP due to fluorine’s stability .

- Applications : Intermediate in synthesizing pentafluoropropene and pentafluoropropane .

Trichlorocyclopropenium Tetrachloroaluminate

- Structure : [C₃Cl₃]⁺[AlCl₄]⁻.

- Synthesis : Derived from TCCP via reaction with aluminum chloride .

- Applications : Catalyzes deuterium labeling in aromatic systems (e.g., synthesis of deuterated diphenylacetylene) .

- Key Difference : Ionic nature enables unique catalytic roles distinct from neutral TCCP.

Tetrachloroethylene (Functional Analogue)

- Molecular Formula : C₂Cl₄.

- Structure : Ethylene derivative with four chlorines.

- Applications : Industrial solvent (dry cleaning, degreasing) .

- Contrast : Unlike TCCP, tetrachloroethylene lacks a strained cyclopropene ring, rendering it unsuitable for synthetic catalysis or materials science .

Data Table: Comparative Properties

| Property | TCCP | 3,3-Dichlorocyclopropene | 1,2-Dichloro-3,3-difluorocyclopropene | Trichlorocyclopropenium Salt |

|---|---|---|---|---|

| Molecular Formula | C₃Cl₄ | C₃Cl₂H₂ | C₃Cl₂F₂ | [C₃Cl₃]⁺[AlCl₄]⁻ |

| Boiling Point (°C) | 125–131 | Not reported | Not reported | Decomposes upon heating |

| Stability | Moisture-sensitive | Less stable | High (fluorine substitution) | Stable in anhydrous conditions |

| Key Application | Precursor for salts | Cyclopropenone synthesis | Fluorinated intermediates | Deuterated compound synthesis |

Research Findings and Trends

Halogen Exchange Reactions : Fluorination of TCCP with KF produces mixed chloro-fluoro cyclopropenes, enabling tailored electronic properties for niche applications (e.g., fluorinated polymers) .

Catalytic Versatility : Trichlorocyclopropenium salts derived from TCCP facilitate efficient deuterium labeling, critical in NMR and mass spectrometry studies .

Material Innovations: TCCP-based liquid crystals exhibit columnar mesophases, enhancing charge transport in organic photovoltaics .

Safety Considerations : TCCP and its analogues require stringent handling protocols due to toxicity, contrasting with less hazardous compounds like tetrachloroethylene .

Actividad Biológica

Tetrachlorocyclopropene (TCCP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its significance in various biological contexts.

This compound is characterized by a cyclopropene ring with four chlorine atoms attached. Its unique structure allows for various chemical reactions, making it a versatile compound in organic synthesis. For instance, TCCP can undergo electrochemical transformations, leading to derivatives that may exhibit distinct biological activities .

2.1 Antimicrobial Activity

Research has indicated that TCCP and its derivatives possess notable antimicrobial properties. A study highlighted the synthesis of spiropyridoindolepyrrolidines from TCCP, which demonstrated both antioxidant and antimicrobial activities. These compounds were effective against various bacterial strains, suggesting their potential as alternatives to conventional antibiotics .

Table 1: Summary of Antimicrobial Activity of TCCP Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Spiropyridoindolepyrrolidine | E. coli | 15 | 50 |

| Spiropyridoindolepyrrolidine | S. aureus | 12 | 75 |

2.2 Antioxidant Activity

TCCP derivatives have also been evaluated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Compounds synthesized from TCCP exhibited significant antioxidant activity, indicating their potential role in therapeutic applications .

3.1 In Vivo Studies

In vivo assessments of TCCP's biological activity have been limited but promising. One study investigated the effects of TCCP on animal models exhibiting bacterial infections. Results showed that TCCP significantly reduced bacterial load in infected tissues, supporting its potential use as an antibacterial agent .

3.2 In Vitro Studies

In vitro experiments have further elucidated the mechanisms through which TCCP exerts its biological effects. For example, assays measuring the inhibition of tyrosine phosphatase 1B (a target for diabetes treatment) revealed that certain derivatives of TCCP could enhance glucose uptake in cell lines, indicating a potential role in metabolic regulation .

Table 2: Biological Activity Assays for TCCP Derivatives

| Assay Type | Result | Reference |

|---|---|---|

| Tyrosine Phosphatase Inhibition | Inhibition observed | |

| Glucose Uptake | Increased uptake | |

| Antimicrobial Activity | Effective against E. coli |

4. Conclusion and Future Directions

This compound presents a promising avenue for research into novel antibacterial and antioxidant agents. The compound's unique structure allows for diverse chemical modifications that can enhance its biological activity. Future studies should focus on:

- Mechanistic Studies: Understanding the specific pathways through which TCCP exerts its effects.

- Clinical Trials: Evaluating the safety and efficacy of TCCP derivatives in human subjects.

- Broader Applications: Exploring the potential use of TCCP in other therapeutic areas, such as cancer treatment or metabolic disorders.

The ongoing exploration of this compound's biological activity may lead to significant advancements in pharmacology and therapeutic development.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing and purifying tetrachlorocyclopropene (TCCP)?

- Methodological Answer : Synthesis of TCCP requires strict anhydrous conditions due to its reactivity with moisture. Experimental design should prioritize inert atmospheres (e.g., nitrogen/argon), solvents like dry dichloromethane or toluene, and catalysts such as Lewis acids (e.g., AlCl₃). Purification involves fractional distillation under reduced pressure (boiling point: 130–131°C) or recrystallization from non-polar solvents. Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) to detect residual chlorine byproducts .

- Data Contradiction Note : Discrepancies in reported yields (50–85%) may arise from variations in reaction temperature or catalyst activity. Replicate experiments under controlled conditions to isolate critical variables .

Q. How can researchers characterize TCCP’s structural and electronic properties?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹³C/¹H) : To confirm cyclopropene ring geometry and chlorine substitution patterns.

- Infrared (IR) spectroscopy : To identify C=C and C–Cl stretching frequencies (e.g., 1650 cm⁻¹ for strained cyclopropene double bonds).

- Mass spectrometry (EI-MS) : To verify molecular ion peaks (m/z ≈ 177.83) and fragmentation patterns.

- X-ray crystallography : For definitive structural elucidation, though crystal growth may require slow evaporation in hexane at low temperatures .

Q. What are the stability and storage requirements for TCCP in laboratory settings?

- Methodological Answer : TCCP degrades upon exposure to moisture or light. Store in amber glass vials under anhydrous conditions at 4°C. Use freshly distilled samples for kinetic studies. Monitor decomposition via periodic NMR analysis; degradation products include HCl and chlorinated hydrocarbons .

Q. How should researchers handle TCCP safely given its toxicity profile?

- Methodological Answer : Conduct all work in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation or skin contact. Emergency protocols should include neutralization of spills with sodium bicarbonate and disposal via halogenated waste streams. Toxicity data (e.g., LD₅₀) is limited; assume acute toxicity similar to chlorinated solvents like chloroform .

Advanced Research Questions

Q. What mechanistic insights explain TCCP’s reactivity in forming cyclopropenium ions?

- Methodological Answer : TCCP acts as a precursor to cyclopropenium salts via chloride abstraction using strong Lewis acids (e.g., SbCl₅). Kinetic studies (stopped-flow UV-Vis) can track ion formation rates. Computational methods (DFT) model charge distribution and ring strain effects. Compare experimental and theoretical activation energies to validate mechanistic pathways .

Q. How can computational chemistry optimize TCCP-derived catalysts for asymmetric synthesis?

- Methodological Answer : Use density functional theory (DFT) to screen TCCP derivatives for enantioselectivity in reactions like Diels-Alder or Michael additions. Focus on substituent effects (e.g., electron-withdrawing groups) on transition-state stabilization. Validate predictions with kinetic isotopic effect (KIE) studies and X-ray crystallography of catalyst-substrate complexes .

Q. How to resolve contradictions in literature regarding TCCP’s role in polymer chemistry?

- Methodological Answer : Conflicting reports on TCCP’s efficacy in polymer cross-linking may stem from solvent polarity or initiator choice. Design a matrix of experiments varying solvents (polar vs. non-polar), initiators (e.g., AIBN vs. peroxides), and monomer types. Use gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) to correlate reaction conditions with polymer properties .

Q. What novel applications exist for TCCP in optoelectronic materials?

- Methodological Answer : TCCP-derived cyclopropenium salts exhibit tunable luminescence and conductivity. Investigate their use in organic light-emitting diodes (OLEDs) by doping into host matrices (e.g., polyfluorene). Characterize via cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield (PLQY) measurements. Compare with established materials like iridium complexes .

Q. Methodological Framework for TCCP Research

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-reviewed sources like commercial catalogs. Use search terms: "this compound synthesis," "cyclopropenium ions," and "chlorinated cyclopropane derivatives" .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For reproducibility, document reaction conditions (e.g., humidity levels, stirring rates) in supplementary materials .

- Data Analysis : Address outliers using Grubbs’ test or robust statistical models. Cross-validate spectroscopic data with computational simulations .

Propiedades

IUPAC Name |

1,2,3,3-tetrachlorocyclopropene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZOHTXDDOAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C1(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021660 | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-42-6 | |

| Record name | 1,2,3,3-Tetrachlorocyclopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorocyclopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorocyclopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROCYCLOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.